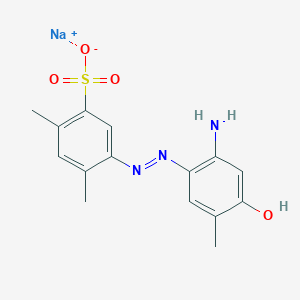
VTP-766
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VTP-766 is a potent orally active and selective liver X receptor beta (LXRbeta) agonist targeted for the treatment of atopic dermatitis and acute coronary syndrome. This compound has LXRbeta IC50 = 3 nM, LXRalpha IC50 = 81 nM, respectively. This compound was also active in cellular assays (EC50 = 4.5 nM in THP1 cells) and had moderate stability (CYP2C9 approximately 700 nM). This compound was also active in vivo in cynomolgus monkeys at a dose range of 1 to 10 mg/kg
Aplicaciones Científicas De Investigación
Impact of Fuel Cell and Storage System Improvement
- Study Overview: Research by the U.S. Department of Energy's Vehicle Technologies Program (VTP) focuses on energy-efficient and environmentally friendly transportation technologies. The study uses Autonomie, a vehicle simulation tool, to evaluate advanced fuel cell and hydrogen storage systems for midsize cars, considering advancements in the rest of the powertrain.
- Key Findings: The research quantifies the fuel displacement and costs of advanced hydrogen storage and fuel cell systems, helping in developing more efficient transportation technologies (Namdoo Kim et al., 2016).
Androgen Deprivation Therapy and VTP
- Study Overview: This study explores the combination of androgen deprivation therapy (ADT) with VTP in treating prostate cancer. Transcriptome analysis of VTP-treated tumors was used to identify a candidate pathway for combination therapy.
- Key Findings: The combination of ADT and VTP significantly inhibited tumor growth, suggesting an improved approach for treating locally advanced prostate cancer (Kwanghee Kim et al., 2018).
Comet: A VOEvent Broker
- Study Overview: This study describes the design and implementation of Comet, a freely available, open-source implementation of the VTP system, which is crucial for disseminating information about transient celestial events.
- Key Findings: The study explores the performance characteristics of VTP and suggests enhancements to better meet the needs of future survey projects (J. Swinbank, 2014).
Systemic Antitumor Protection by VTP
- Study Overview: Investigates the immune response induced by VTP, which is used for eradicating solid tumors, using a photosensitizer.
- Key Findings: The study found that a functional immune system is crucial for successful VTP, and it induces long-lasting systemic antitumor immunity involving both cellular and humoral components (D. Preise et al., 2008).
Propiedades
Fórmula molecular |
C28H42ClF3N4O7 |
|---|---|
SMILES |
Unknown |
Apariencia |
Solid powder |
Sinónimos |
VTP-766; VTP 766; VTP766.; Unknown |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride](/img/structure/B1150110.png)

